molecular formula C17H17N3O2S B2532442 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide CAS No. 1021045-62-4

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide

Cat. No.: B2532442
CAS No.: 1021045-62-4
M. Wt: 327.4
InChI Key: SWRICYNWGHONCM-UHFFFAOYSA-N
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Description

N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide is a thiazolo[4,5-b]pyridine derivative characterized by a 5,7-dimethyl-substituted thiazolo[4,5-b]pyridine core linked to a 2-ethoxybenzamide group at the N3 position. The structural uniqueness lies in the ethoxybenzamide substituent, which may enhance solubility and target binding compared to simpler analogs. Synthetic routes for related thiazolo[4,5-b]pyridines often involve nucleophilic substitution, Knoevenagel condensation, or aminomethylation at the N3 position, enabling diversification of functional groups .

Properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-4-22-13-8-6-5-7-12(13)16(21)20-17-19-15-14(23-17)10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRICYNWGHONCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide typically involves the construction of the thiazolo[4,5-b]pyridine core followed by the introduction of the ethoxybenzamide moiety. One common method starts with the cyclization of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions. For example, the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid can yield the desired thiazolo[4,5-b]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide moiety can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzamide moiety.

Scientific Research Applications

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways related to growth and survival . This inhibition can result in the suppression of tumor cell proliferation and the induction of apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Electron-Donating Groups : The 2-ethoxy group in the target compound may improve bioavailability compared to bulkier substituents (e.g., arylidenhydrazides), though it shows moderate anti-exudative activity .
  • Antioxidant Efficacy : Hydrazide derivatives exhibit superior radical scavenging, attributed to the NH group’s ability to donate hydrogen atoms .
  • Tuberculostatic Activity: Aminomethyl derivatives demonstrate potent activity against M. tuberculosis, likely due to enhanced membrane penetration from the phenylamino group .
Pharmacokinetic and QSAR Insights

Quantitative structure-activity relationship (QSAR) models for pyridyl benzamides highlight the importance of:

  • Electronic Descriptors : Electron-donating groups (e.g., ethoxy) enhance binding affinity by modulating electron density at the benzamide carbonyl .
  • Steric Factors : Bulky substituents at N3 reduce activity in hydrophilic environments but improve lipid solubility for CNS-targeted compounds .
  • Pharmacophore Features : The benzamide moiety acts as a hydrogen-bond acceptor, critical for target engagement in both anti-inflammatory and antimicrobial contexts .

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